2-(4,5-Diamino-3-cyclohexyl-1H-pyrazol-1-yl)ethanol
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Overview
Description
2-(4,5-Diamino-3-cyclohexyl-1H-pyrazol-1-yl)ethanol is a chemical compound with the molecular formula C11H20N4O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Diamino-3-cyclohexyl-1H-pyrazol-1-yl)ethanol typically involves the reaction of cyclohexylhydrazine with ethyl acetoacetate to form the corresponding pyrazole derivative. This intermediate is then subjected to further reactions to introduce the amino and hydroxyl groups. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Diamino-3-cyclohexyl-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles such as alkyl halides for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the amino groups may produce primary or secondary amines.
Scientific Research Applications
2-(4,5-Diamino-3-cyclohexyl-1H-pyrazol-1-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibition and as a potential lead compound for drug development.
Medicine: Its derivatives may have therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(4,5-Diamino-3-cyclohexyl-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(4,5-Diamino-1H-pyrazol-1-yl)ethanol: A similar compound with a different substituent on the pyrazole ring.
4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate: Another related compound with a sulfate group.
Uniqueness
2-(4,5-Diamino-3-cyclohexyl-1H-pyrazol-1-yl)ethanol is unique due to the presence of the cyclohexyl group, which can influence its chemical properties and biological activity. This structural feature may enhance its stability and specificity in binding to molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H20N4O |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-(4,5-diamino-3-cyclohexylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C11H20N4O/c12-9-10(8-4-2-1-3-5-8)14-15(6-7-16)11(9)13/h8,16H,1-7,12-13H2 |
InChI Key |
UMIODESXFBBPNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NN(C(=C2N)N)CCO |
Origin of Product |
United States |
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